Gris-PEG: A Deep Dive into its Antifungal Mechanism of Action on Fungal Mitosis
Gris-PEG: A Deep Dive into its Antifungal Mechanism of Action on Fungal Mitosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Gris-PEG, an ultramicrosize formulation of the antifungal agent griseofulvin (B1672149), with a specific focus on its disruptive effects on fungal mitosis. Gris-PEG's enhanced bioavailability offers a significant clinical advantage in the treatment of dermatophytic infections. This document delves into the molecular interactions, quantitative efficacy, and the experimental methodologies used to elucidate its mode of action, providing valuable insights for researchers and professionals in the field of antifungal drug development.
Core Mechanism of Action: Disruption of the Mitotic Spindle
Gris-PEG's primary antifungal activity stems from its active ingredient, griseofulvin, which acts as a potent inhibitor of fungal cell division.[1] The core mechanism revolves around the disruption of the mitotic spindle, a critical structure composed of microtubules that is essential for the segregation of chromosomes during mitosis.[1] Griseofulvin enters fungal cells through an energy-dependent transport system and binds directly to tubulin, the protein subunit that polymerizes to form microtubules.[2][3] This binding interferes with the normal dynamics of microtubule assembly and disassembly, leading to a dysfunctional mitotic spindle.[2][4] Consequently, the fungal cell cycle is arrested in the metaphase, preventing cell division and ultimately leading to a fungistatic effect.[5]
The selectivity of griseofulvin for fungal cells is attributed to its preferential binding to fungal tubulin over its mammalian counterpart.[1] This selective toxicity is a key factor in its clinical efficacy and safety profile.
Caption: Mechanism of Gris-PEG's action on fungal mitosis.
Quantitative Data on Efficacy and Bioavailability
The efficacy of griseofulvin is quantified by its Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) against various fungal species. Gris-PEG, as an ultramicrosize formulation, demonstrates enhanced bioavailability compared to microsize griseofulvin, leading to improved clinical outcomes.
In Vitro Antifungal Activity of Griseofulvin
| Fungal Species | IC50 (μM) | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |
| Trichophyton rubrum | 0.38 ± 0.048 | 0.15 - 5.07 | 1.26 | 2.53 | [6] |
| Trichophyton mentagrophytes | 0.058 ± 0.018 | 0.31 - 5.07 | 1.26 | 2.53 | [6] |
| Various Dermatophytes | - | 0.5 - 4 | - | - | [7] |
Binding Affinity of Griseofulvin to Tubulin
| Parameter | Value | Reference(s) |
| Dissociation Constant (Kd) | 300 ± 12 μM | [3] |
| Affinity Constant (Ka) | 1.2 ± 0.19 x 10(4) M(-1) | [7] |
Comparative Bioavailability: Gris-PEG (Ultramicrosize) vs. Microsize Griseofulvin
A study comparing the bioavailability of ultramicrosize and microsize griseofulvin in non-fasting volunteers yielded the following pharmacokinetic parameters after a 250 mg dose (2x125 mg tablets).[8]
| Formulation | Cmax (μg/mL) | tmax (hours) | AUC (0-32h) (μg·h/mL) | Reference(s) |
| Ultramicrosize (Gris-PEG) | 0.80 ± 0.08 | 2.44 ± 0.54 | 16.25 ± 1.16 | [8] |
| Microsize | 0.681 ± 0.1 | 2.51 ± 0.33 | 14.14 ± 2.33 | [8] |
These data indicate that the ultramicrosize formulation results in a slightly higher peak plasma concentration and a greater overall drug exposure.[8] Another study concluded that the oral absorption of griseofulvin is significantly enhanced by the PEG formulation.[9]
Experimental Protocols
The following protocols are foundational for investigating the mechanism of action of Gris-PEG on fungal mitosis.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of Gris-PEG on the polymerization of tubulin into microtubules by monitoring the change in turbidity of a tubulin solution.
Materials:
-
Lyophilized fungal tubulin
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP stock solution (100 mM)
-
Polymerization Buffer (PB): G-PEM with 1 mM GTP and 10% glycerol
-
Gris-PEG (dissolved in DMSO)
-
Temperature-controlled spectrophotometer or plate reader
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.
-
Prepare the reaction mixture by diluting the tubulin stock in ice-cold Polymerization Buffer.
-
Add Gris-PEG at various concentrations to the wells of a pre-warmed 96-well plate. Include a vehicle control (DMSO).
-
Initiate polymerization by adding the tubulin solution to the wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.[10]
-
Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization will be indicated by a decrease in the rate and extent of the absorbance increase.
Caption: Workflow for the in vitro tubulin polymerization assay.
Immunofluorescence Microscopy of Fungal Mitotic Spindle
This technique allows for the direct visualization of the effects of Gris-PEG on the microtubule structure of the mitotic spindle in fungal cells.
Materials:
-
Fungal cell culture (e.g., Trichophyton rubrum)
-
Gris-PEG
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Cell wall digesting enzyme (e.g., zymolyase)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin antibody)
-
Fluorescently labeled secondary antibody
-
DNA stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Treat fungal cells with Gris-PEG for a specified time.
-
Fix the cells with 4% paraformaldehyde.
-
Digest the cell wall using an appropriate enzyme.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA.
-
Incubate with the primary anti-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the cells and visualize them using a fluorescence microscope to observe any abnormalities in the mitotic spindle.
Caption: Workflow for immunofluorescence microscopy of the fungal mitotic spindle.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content, revealing cell cycle arrest induced by Gris-PEG.
Materials:
-
Fungal cell culture
-
Gris-PEG
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium (B1200493) Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat fungal cells with Gris-PEG.
-
Harvest and wash the cells in PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.[11]
-
Incubate at -20°C for at least 2 hours.[11]
-
Wash the cells to remove ethanol.
-
Treat with RNase A to degrade RNA.
-
Stain the cells with propidium iodide solution.[11]
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI.
-
Generate histograms of DNA content to determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G2/M phase indicates mitotic arrest.
Caption: Workflow for cell cycle analysis by flow cytometry.
Mechanisms of Fungal Resistance
Although resistance to griseofulvin is not as widespread as with some other antifungals, it can occur. Understanding the underlying mechanisms is crucial for the development of new therapeutic strategies.
Reduced Drug Accumulation
One of the primary mechanisms of resistance is the reduced intracellular accumulation of griseofulvin. This can be due to:
-
Impaired Drug Uptake: Intrinsic resistance can be associated with the absence of a prolonged, energy-dependent transport system required for griseofulvin to enter the fungal cell.[3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump griseofulvin out of the cell, preventing it from reaching its target.[12]
Target Site Modification
While less common, mutations in the genes encoding β-tubulin can alter the binding site of griseofulvin, thereby reducing its affinity and efficacy.
Stress Response Pathways
Fungal stress response pathways, such as the Calcium-Calcineurin signaling pathway , can contribute to drug tolerance. Activation of this pathway can lead to the expression of genes involved in cell wall integrity and drug efflux, helping the fungus to survive the stress induced by antifungal agents.
Caption: Overview of fungal resistance mechanisms to Gris-PEG.
Conclusion
Gris-PEG, through its active component griseofulvin, remains a valuable therapeutic agent for dermatophytic infections. Its well-defined mechanism of action, centered on the disruption of fungal mitosis via interaction with tubulin, provides a clear target for its antifungal activity. The ultramicrosize formulation of Gris-PEG enhances its bioavailability, contributing to its clinical effectiveness. A thorough understanding of its molecular interactions, quantitative efficacy, and the experimental methods used to study it, as outlined in this guide, is essential for ongoing research and the development of novel antifungal strategies to combat emerging resistance.
References
- 1. Bioavailability of microsize and ultramicrosize griseofulvin products in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic suppression of microtubule dynamic instability by griseofulvin: Implications for its possible use in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic suppression of microtubule dynamic instability by griseofulvin: implications for its possible use in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative bioavailability of a microsize and ultramicrosize griseofulvin formulation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Griseofulvin: a novel interaction with bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The bioavailability of griseofulvin from microsized and ultramicrosized tablets in nonfasting volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Comparative Bioavailability of a Microsize and Ultramicrosize Griseofulvin Formulation in Man | Semantic Scholar [semanticscholar.org]
- 9. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 10. Meta-analysis: griseofulvin efficacy in the treatment of tinea capitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of food on the bioavailability of griseofulvin from microsize and PEG ultramicrosize (GRIS-PEG) plain tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpp.com [ijpp.com]
